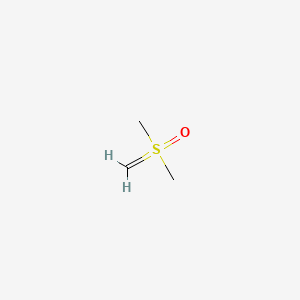
Dimethylsulfoxonium methylide
Cat. No. B1232248
Key on ui cas rn:
5367-24-8
M. Wt: 92.16 g/mol
InChI Key: DKWOHBPRFZIUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354443B2
Procedure details


A solution of dimethylsulfoxoniummethylide was prepared as under argon from a 60% NaH mineral oil dispersion (88 mg, 2.2 mmol), trimethylsulfoxoniumiodide (484 mg, 2.2 mmol), and DMSO (10 mL). After 20 min, a solution of (Z)-3-(4-chloro-benzylidene)-1,3-dihydro-indol-2-one (510 mg, 2 mmol) in THF (5 mL) was added dropwise over 20 min. After stirring for 1 hour at room temperature and another 1 hour at 50° C., the solution was poured into ice-cold water (20 mL) and extracted with ether (3×20 mL). The combined ethereal extracts were washed with brine, dried and evaporated to an oil, which was purified by flash column chromatography (gradient elution, 15-25% ethyl acetate in petroleum ether to give the title compound as white solid (333 mg, 62%). LC/MS m/e calcd. for C16H12ClNO 269, observed (M+H)+:270.5. 1H NMR (400 MHz, DMSO-d6) δppm 1.95 (dd, J=8.97, 4.67 Hz, 1 H) 2.21 (dd, J=7.83, 4.80 Hz, 1 H) 3.04 (t, J=8.46 Hz, 1 H) 6.08 (d, J=7.58 Hz, 1 H) 6.59-6.71 (m, 1 H) 6.87 (d, J=7.58 Hz, 1 H) 7.01-7.10 (m, 1 H) 7.27-7.33 (m, 2 H) 7.33-7.40 (m, 2 H) 10.59 (s, 1 H).



Quantity
510 mg
Type
reactant
Reaction Step Two


[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[I-].[CH3:4][S+:5]([CH3:8])([CH3:7])=[O:6].[CH3:9]S(C)=O.[Cl:13][C:14]1[CH:30]=[CH:29][C:17](/[CH:18]=[C:19]2\[C:20](=[O:28])[NH:21][C:22]3[C:27]\2=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:16][CH:15]=1>C1COCC1>[CH3:7][S:5]([CH3:8])(=[O:6])=[CH2:4].[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([C@@H:18]2[C@:19]3([C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[NH:21][C:20]3=[O:28])[CH2:9]2)=[CH:29][CH:30]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
484 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[S+](=O)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(\C=C\2/C(NC3=CC=CC=C23)=O)C=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at room temperature and another 1 hour at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts were washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography (
|
WASH
|
Type
|
WASH
|
|
Details
|
gradient elution, 15-25% ethyl acetate in petroleum ether
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=C)(=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)[C@H]1C[C@]12C(NC1=CC=CC=C21)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 333 mg | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
